molecular formula C15H16N4O2 B10919994 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10919994
M. Wt: 284.31 g/mol
InChI Key: QSSOIMZCFKSZNT-UHFFFAOYSA-N
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Description

2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, malononitrile, and pyrazole derivatives under basic conditions. The reaction is often carried out in the presence of catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

Industry

Industrially, such compounds may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile would involve its interaction with specific molecular targets. These could include enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

The compound 2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A chromene core,
  • An amino group,
  • A carbonitrile group,
  • A pyrazole moiety.

This structural diversity contributes to its biological properties.

Anticancer Activity

Research indicates that compounds with chromene structures exhibit significant anticancer properties. Specifically, studies have shown that derivatives of chromenes can inhibit the proliferation of cancer cells. For instance, compounds similar to the target structure have demonstrated high affinity for androgen receptors and potent antagonistic activities against prostate cancer cell lines .

CompoundActivityReference
2-amino-4-(1,4-dimethyl-1H-pyrazol-5-yl)-5-oxo...Anticancer (prostate)
Benzofuran–pyrazole derivativesBroad-spectrum antimicrobial

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Related pyrazole-based compounds have shown considerable activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . This suggests that the target compound may possess similar antimicrobial efficacy.

Antioxidant and Anti-inflammatory Effects

Antioxidant activities are critical for reducing oxidative stress in biological systems. Studies on related compounds indicate significant DPPH scavenging activity (up to 90.52%), suggesting that the target compound may also exhibit antioxidant properties . Furthermore, anti-inflammatory assays have shown promising results in stabilizing human red blood cell membranes, indicating potential therapeutic benefits in inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Androgen Receptor Modulation : The compound acts as a selective androgen receptor modulator (SARM), which is crucial in treating hormone-dependent cancers like prostate cancer .
  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase B, a key enzyme in DNA replication and transcription, further supporting their antimicrobial potential .
  • Radical Scavenging : The antioxidant activity is likely mediated through the scavenging of free radicals, thus protecting cellular components from oxidative damage .

Case Studies

In a recent study focusing on pyrazole derivatives, several compounds were synthesized and evaluated for their biological activities. Among these, one derivative exhibited an IC50 value comparable to established antibiotics against E. coli DNA gyrase B . This highlights the potential of pyrazole-containing compounds in developing new antimicrobial therapies.

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

2-amino-4-(2,4-dimethylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C15H16N4O2/c1-8-7-18-19(2)14(8)12-9(6-16)15(17)21-11-5-3-4-10(20)13(11)12/h7,12H,3-5,17H2,1-2H3

InChI Key

QSSOIMZCFKSZNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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